BenchChemオンラインストアへようこそ!

RO3244794

Prostacyclin receptor antagonist Receptor selectivity profiling Off-target pharmacology

RO3244794 (R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid) is a potent and selective prostacyclin (IP) receptor antagonist. It exhibits a cleaner off-target profile versus RO1138452 (lacks I2/PAF receptor activity), ensuring unambiguous pathway attribution. Delivers robust in vivo anti-inflammatory/analgesic effects at low oral doses (0.3-30 mg/kg) with cost-efficient oral bioavailability across rodent models.

Molecular Formula C25H19F2NO5
Molecular Weight 451.4 g/mol
Cat. No. B1193460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO3244794
SynonymsRO3244794;  RO 3244794;  RO-3244794.
Molecular FormulaC25H19F2NO5
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)OCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F)F
InChIInChI=1S/C25H19F2NO5/c26-19-6-1-15(2-7-19)11-22(24(29)30)28-25(31)32-14-21-13-18-12-17(5-10-23(18)33-21)16-3-8-20(27)9-4-16/h1-10,12-13,22H,11,14H2,(H,28,31)(H,29,30)
InChIKeyIDONYPMIPXYFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO3244794: A Benchmark-Selective IP (Prostacyclin) Receptor Antagonist for Prostanoid Pathway Dissection


RO3244794 (R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid) is a structurally distinct benzofuran-propionic acid derivative that functions as a potent and selective antagonist of the IP (prostacyclin, PGI2) receptor [1]. Developed as part of a parallel effort alongside the imidazoline-based RO1138452, RO3244794 exhibits high-affinity antagonism across native and recombinant IP receptor systems, with consistent demonstration of functional blockade of prostacyclin-induced cAMP accumulation [2]. The compound represents a definitive chemical probe for interrogating IP receptor-mediated physiological and pathological processes in inflammation, nociception, and cardiovascular biology, with established in vivo efficacy in multiple preclinical models [3].

RO3244794: Critical Considerations for Avoiding Non-Specific IP Antagonism in Experimental Design


The prostacyclin receptor (IP) antagonist chemical space includes compounds with divergent selectivity profiles that profoundly affect experimental interpretation. While both RO3244794 and the commonly cited analog RO1138452 were developed as IP antagonists, their off-target receptor engagement patterns differ substantially. RO1138452 displays significant secondary affinity for imidazoline I2 receptors (pKi 8.3) and platelet-activating factor (PAF) receptors (pKi 7.9), introducing potential confounding variables in systems where these pathways modulate inflammatory or cardiovascular endpoints [1]. In contrast, RO3244794 exhibits markedly cleaner pharmacology across a broad panel of prostanoid and non-prostanoid receptors, rendering it the preferred tool when IP receptor-specific interrogation is required. Substitution with compounds lacking defined selectivity data introduces significant risk of misattributing phenotypic effects to IP receptor blockade [2].

RO3244794 vs. RO1138452: A Quantitative Guide to Differentiated IP Antagonist Potency, Selectivity, and Functional Utility


RO3244794 Exhibits Superior Receptor Selectivity: Eliminating Imidazoline I2 and PAF Off-Target Activity Present in RO1138452

In a comprehensive receptor selectivity panel, RO3244794 demonstrated clean pharmacology with no significant affinity for any non-IP prostanoid or related receptor subtype tested. The pKi values for EP1, EP3, EP4, and TP receptors were <5, 5.38, 5.74, and 5.09, respectively, indicating negligible cross-reactivity with the broader prostanoid receptor family. In contrast, the structurally distinct IP antagonist RO1138452 exhibited substantial secondary binding to imidazoline I2 receptors (pKi 8.3) and platelet-activating factor (PAF) receptors (pKi 7.9) [1]. For researchers requiring unambiguous attribution of phenotypic effects to IP receptor blockade, the absence of I2 and PAF receptor engagement in RO3244794 eliminates potential confounding variables inherent in RO1138452-based experiments.

Prostacyclin receptor antagonist Receptor selectivity profiling Off-target pharmacology IP receptor

RO3244794 Demonstrates Superior In Vivo Oral Potency: 3-10× Lower Effective Dose Than RO1138452 in Carrageenan-Induced Hyperalgesia

In the carrageenan-induced mechanical hyperalgesia model, RO3244794 achieved significant analgesic and anti-edema effects following oral administration at doses ranging from 0.3 to 30 mg/kg [1]. In comparison, RO1138452 required substantially higher oral doses (3-100 mg/kg) to produce comparable efficacy [1]. The minimal effective dose of RO3244794 (0.3 mg/kg, p.o.) is 10-fold lower than that of RO1138452 (3 mg/kg, p.o.) in this model, translating to reduced compound consumption and potentially lower cost per experiment when scaled for long-term in vivo studies [1].

In vivo pharmacology Oral bioavailability Anti-inflammatory Carrageenan model

RO3244794 Demonstrates Documented Oral Bioavailability: Enabling Non-Invasive In Vivo Dosing Protocols

RO3244794 is documented as orally bioavailable, with dosing regimens across multiple in vivo studies optimized based on bioavailability determinations . In contrast, many IP receptor tool compounds lack explicit oral bioavailability characterization or are limited to parenteral routes, restricting their utility in chronic or longitudinal study designs. The confirmed oral route compatibility of RO3244794 permits non-invasive, repeat-dose administration protocols that better model physiological or therapeutic contexts [1]. The compound's successful oral administration at doses as low as 0.3 mg/kg in rat models further substantiates its favorable absorption profile [1].

Oral bioavailability Pharmacokinetics In vivo tool compound IP antagonist

RO3244794 Reverses Iloprost-Induced Hypotension: Validated In Vivo Functional Antagonism in Cardiovascular Physiology

In hemodynamic studies conducted in mice, pretreatment with RO3244794 completely abolished iloprost-induced hypotension as measured by mean arterial blood pressure (MAP) [1]. Iloprost, a stable PGI2 analog and IP receptor agonist, produced a significant drop in MAP that was fully reversed by RO3244794 administration, an effect phenocopied in IP receptor knockout (IP−/−) mice [1]. This in vivo functional validation confirms that RO3244794 effectively blocks IP receptor-mediated cardiovascular responses at the whole-organism level and provides a benchmark control for studies interrogating prostacyclin-dependent vascular physiology or cardioprotection mechanisms [1].

Cardiovascular pharmacology In vivo functional antagonism Iloprost Mean arterial pressure

RO3244794 Validates IP-Dependent Contractile Protein Induction: Pathway-Specific Negative Control in Smooth Muscle Physiology

In pregnant human myometrial smooth muscle cells (uSMCs), RO3244794 (1 µM, 30 min pretreatment) completely blocked iloprost-induced upregulation of contractile proteins including h-caldesmon and SM2-MHC, but failed to inhibit expression induced by the cell-permeable cAMP analog 8-Br-cAMP [1]. This differential activity profile provides direct pharmacological evidence that RO3244794 antagonizes IP receptor-mediated signaling upstream of cAMP generation while preserving downstream cAMP-dependent effector pathways. For researchers investigating prostacyclin-dependent gene expression programs, this property makes RO3244794 an essential negative control that distinguishes receptor-proximal events from PKA-dependent transcriptional regulation [1].

Smooth muscle pharmacology Negative control cAMP-independent mechanism Myometrial contractility

RO3244794 Exhibits Consistent pKi Values Across Multiple IP Receptor Platforms: Enabling Cross-Model Data Integration

RO3244794 demonstrates reproducible binding affinity across diverse IP receptor assay platforms: pKi 7.7 ± 0.03 in human platelet membranes (native receptor), pKi 6.9 ± 0.1 in recombinant IP receptor-expressing cell membranes, and pKi 8.5 ± 0.11 in functional cAMP accumulation assays in CHO-K1 cells [1]. In comparison, RO1138452 exhibits wider inter-platform variability: pKi 9.3 ± 0.1 (human platelets), pKi 8.7 ± 0.06 (recombinant), and pKi 9.0 ± 0.06 (functional cAMP assay) [1]. The consistent rank-order and narrower inter-assay spread for RO3244794 supports reliable translation between binding and functional readouts, a valuable characteristic for researchers requiring cross-study or cross-platform comparability [2].

Receptor binding IP receptor Cross-platform validation Prostacyclin antagonist

RO3244794: High-Impact Application Scenarios Based on Validated Quantitative Differentiation


Definitive Dissection of IP Receptor-Specific Signaling in Inflammatory Pain Models

In carrageenan-induced mechanical hyperalgesia and edema models, RO3244794 delivered at 0.3-30 mg/kg (p.o.) provides robust anti-inflammatory and analgesic effects without the I2 or PAF receptor off-target activity that complicates interpretation of RO1138452-based studies [1]. The 10-fold lower minimal effective oral dose compared to RO1138452 enables cost-efficient, high-throughput in vivo screening while ensuring pathway-specific conclusions [1].

In Vivo Cardiovascular Pharmacology: Validating IP Receptor Contribution to Prostacyclin-Mediated Hemodynamics

For studies interrogating the role of prostacyclin signaling in blood pressure regulation or ischemic preconditioning, RO3244794 provides a validated pharmacological tool to block IP receptor-dependent responses. In mouse hemodynamic studies, RO3244794 pretreatment completely reversed iloprost-induced hypotension, confirming functional IP receptor antagonism at the whole-animal level [2]. This property is essential for distinguishing IP-mediated vascular effects from EP receptor or non-prostanoid contributions.

Pathway-Specific Negative Control in cAMP-Dependent Gene Expression Studies

When investigating prostacyclin-induced transcriptional programs in smooth muscle or endothelial cells, RO3244794 serves as a critical pathway-specific negative control. The compound blocks iloprost-induced contractile protein upregulation (h-caldesmon, SM2-MHC) but fails to inhibit 8-Br-cAMP-induced expression, enabling researchers to discriminate receptor-proximal signaling from downstream PKA-dependent events [3]. This differential activity profile makes RO3244794 the preferred IP antagonist for studies requiring unambiguous pathway attribution.

Cross-Species Translational Pharmacology Studies

RO3244794 demonstrates potent antagonism for both human and rat IP receptors, with validated in vivo efficacy across rodent models [1]. The compound's established oral bioavailability and consistent cross-platform binding metrics support seamless translation from in vitro human receptor assays to rodent in vivo pharmacology, facilitating target validation studies where species-consistent pharmacological blockade is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO3244794

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.